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molecular formula Na2S B8016389 Sodium Sulfide

Sodium Sulfide

Cat. No. B8016389
M. Wt: 78.05 g/mol
InChI Key: GRVFOGOEDUUMBP-UHFFFAOYSA-N
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Patent
US08008524B2

Procedure details

A 20 weight percent aqueous solution of sodium sulfide was prepared by dissolving sodium sulfide (39 grams, 0.5 moles) in the form of hydrated flakes (65 grams, 60%) into 130 grams of water in a 1-liter round-bottomed flask. This solution was then converted to an aqueous solution of sodium hydrosulfide (NaSH) by saturating it with an excess of hydrogen sulfide by adding hydrogen sulfide with stirring until no more was absorbed. A dropping funnel was charged with octanoyl chloride (81.3 grams, 0.5 moles). The temperature of the sodium hydrosulfide solution in the 1-liter flask measured 29.7° C. The addition of the octanoyl chloride to the 1-liter flask was begun with stirring of the contents of the 1-liter flask with a mechanical stirrer, immediately after the addition of 1 gram of a concentrated aqueous solution of methyltrioctylammonium chloride to the 1-liter flask. Hydrogen sulfide was liberated during the addition of the octanoyl chloride. After the completion of the addition of the octanoyl chloride, the contents of the 1-liter flask were cooled to ambient temperature and stirring was stopped, yielding a clear, slightly viscous, one-phase aqueous solution of sodium thiooctanoate and sodium chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step Two
Name
Quantity
130 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
81.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
concentrated aqueous solution
Quantity
1 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[S-2:1].[Na+:2].[Na+].[SH-].[Na+].[C:6]([Cl:15])(=[O:14])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].S>O.[Cl-].C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC>[S-2:1].[Na+:2].[Na+:2].[C:6]([O-:14])(=[S:1])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[Na+:2].[Cl-:15].[Na+:2] |f:0.1.2,3.4,8.9,10.11.12,13.14,15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)(=O)Cl
Step Two
Name
Quantity
39 g
Type
reactant
Smiles
[S-2].[Na+].[Na+]
Name
Quantity
130 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SH-].[Na+]
Step Four
Name
Quantity
81.3 g
Type
reactant
Smiles
C(CCCCCCC)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)(=O)Cl
Step Seven
Name
concentrated aqueous solution
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring until
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
by saturating it with an excess of hydrogen sulfide
ADDITION
Type
ADDITION
Details
by adding hydrogen sulfide
CUSTOM
Type
CUSTOM
Details
no more was absorbed
CUSTOM
Type
CUSTOM
Details
measured 29.7° C
STIRRING
Type
STIRRING
Details
with stirring of the contents of the 1-liter flask with a mechanical stirrer
STIRRING
Type
STIRRING
Details
stirring

Outcomes

Product
Name
Type
product
Smiles
[S-2].[Na+].[Na+]
Name
Type
product
Smiles
C(CCCCCCC)(=S)[O-].[Na+]
Name
Type
product
Smiles
[Cl-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08008524B2

Procedure details

A 20 weight percent aqueous solution of sodium sulfide was prepared by dissolving sodium sulfide (39 grams, 0.5 moles) in the form of hydrated flakes (65 grams, 60%) into 130 grams of water in a 1-liter round-bottomed flask. This solution was then converted to an aqueous solution of sodium hydrosulfide (NaSH) by saturating it with an excess of hydrogen sulfide by adding hydrogen sulfide with stirring until no more was absorbed. A dropping funnel was charged with octanoyl chloride (81.3 grams, 0.5 moles). The temperature of the sodium hydrosulfide solution in the 1-liter flask measured 29.7° C. The addition of the octanoyl chloride to the 1-liter flask was begun with stirring of the contents of the 1-liter flask with a mechanical stirrer, immediately after the addition of 1 gram of a concentrated aqueous solution of methyltrioctylammonium chloride to the 1-liter flask. Hydrogen sulfide was liberated during the addition of the octanoyl chloride. After the completion of the addition of the octanoyl chloride, the contents of the 1-liter flask were cooled to ambient temperature and stirring was stopped, yielding a clear, slightly viscous, one-phase aqueous solution of sodium thiooctanoate and sodium chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step Two
Name
Quantity
130 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
81.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
concentrated aqueous solution
Quantity
1 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[S-2:1].[Na+:2].[Na+].[SH-].[Na+].[C:6]([Cl:15])(=[O:14])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].S>O.[Cl-].C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC>[S-2:1].[Na+:2].[Na+:2].[C:6]([O-:14])(=[S:1])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[Na+:2].[Cl-:15].[Na+:2] |f:0.1.2,3.4,8.9,10.11.12,13.14,15.16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)(=O)Cl
Step Two
Name
Quantity
39 g
Type
reactant
Smiles
[S-2].[Na+].[Na+]
Name
Quantity
130 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SH-].[Na+]
Step Four
Name
Quantity
81.3 g
Type
reactant
Smiles
C(CCCCCCC)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)(=O)Cl
Step Seven
Name
concentrated aqueous solution
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring until
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
by saturating it with an excess of hydrogen sulfide
ADDITION
Type
ADDITION
Details
by adding hydrogen sulfide
CUSTOM
Type
CUSTOM
Details
no more was absorbed
CUSTOM
Type
CUSTOM
Details
measured 29.7° C
STIRRING
Type
STIRRING
Details
with stirring of the contents of the 1-liter flask with a mechanical stirrer
STIRRING
Type
STIRRING
Details
stirring

Outcomes

Product
Name
Type
product
Smiles
[S-2].[Na+].[Na+]
Name
Type
product
Smiles
C(CCCCCCC)(=S)[O-].[Na+]
Name
Type
product
Smiles
[Cl-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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